![molecular formula C30H26BrN3O3 B14142810 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 381693-94-3](/img/structure/B14142810.png)
4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazole moiety
Métodos De Preparación
The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the pyrazole ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling reactions: The quinoline and pyrazole moieties are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Final functionalization:
Análisis De Reacciones Químicas
4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in further coupling reactions to form more complex structures.
Aplicaciones Científicas De Investigación
4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline and pyrazole moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar compounds to 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid include:
4-phenoxyquinazoline: Known for its applications in medicinal chemistry.
2-phenoxyquinoxaline: Used in organic synthesis and material science.
2-phenoxypyridine: Studied for its biological activity and synthetic applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
381693-94-3 |
|---|---|
Fórmula molecular |
C30H26BrN3O3 |
Peso molecular |
556.4 g/mol |
Nombre IUPAC |
4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H26BrN3O3/c1-18-8-10-20(11-9-18)26-17-25(33-34(26)27(35)14-15-28(36)37)29-19(2)32-24-13-12-22(31)16-23(24)30(29)21-6-4-3-5-7-21/h3-13,16,26H,14-15,17H2,1-2H3,(H,36,37) |
Clave InChI |
VWMFLDOYOSVRGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(N=C4C=CC(=CC4=C3C5=CC=CC=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
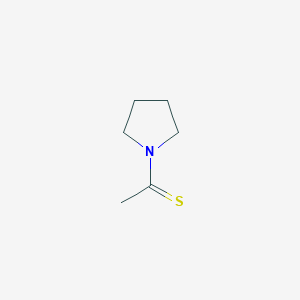
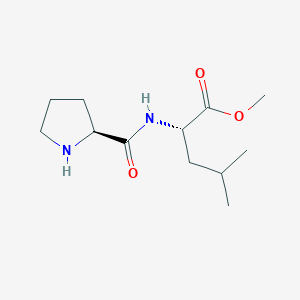
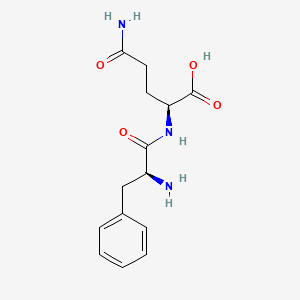
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
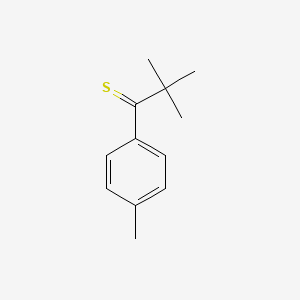
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
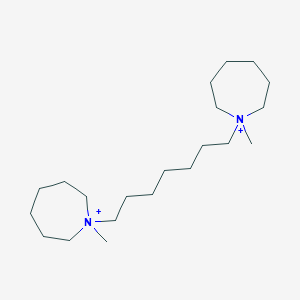

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
